2-(2-Formylphenyl)acetic acid

Catalog No.
S678747
CAS No.
1723-55-3
M.F
C9H8O3
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Formylphenyl)acetic acid

Eliminate low-yield saponification and para-isomer dead ends. This ortho-bifunctional free acid directly enables intramolecular cyclization, overcoming the synthetic limitations of esterified and para-substituted analogs.

  • Direct isoquinolinone/isocoumarin formation without saponification, preserving >90% yield.
  • Bypasses hydrolysis steps in cephalosporin intermediate routes, avoiding yield collapse (

CAS Number

1723-55-3

Product Name

2-(2-Formylphenyl)acetic acid

IUPAC Name

2-(2-formylphenyl)acetic acid

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C9H8O3/c10-6-8-4-2-1-3-7(8)5-9(11)12/h1-4,6H,5H2,(H,11,12)

InChI Key

QNLSLYKWBHYEHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CC(=O)O)C=O

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C=O

Synonyms

2-(2-Formylphenyl)acetic acid, 2-Formylphenylacetic acid, o-Formylphenylacetic acid, 2-Formylbenzeneacetic acid, (2-Formylphenyl)acetic acid

Purity

≥97%

Package Size

1 g

2-(2-Formylphenyl)acetic acid is a highly specialized bifunctional aromatic building block characterized by the ortho-positioning of an electrophilic formyl group and a nucleophilic carboxymethyl group. In industrial and advanced laboratory settings, this specific geometric arrangement makes it an indispensable precursor for direct intramolecular cyclization into fused heterocycles, such as isocoumarins and isoquinolinones [1]. Furthermore, it serves as a high-yielding starting material for cephalosporin antibiotic intermediates, allowing manufacturers to bypass the multi-step processing required by esterified alternatives [2]. Procurement of this exact compound is driven by its unique dual-site reactivity, which streamlines synthetic routes and avoids the geometric limitations inherent to its para- and meta-isomers.

Synthesis & Procurement Fit

Workflow Ortho-specific intramolecular cyclodehydration and o-quinodimethane (o-QDM) generation
Selection Heterocyclic scaffold construction (benzopyranones, chiral dihydroisoquinolinones)
Use Context Pharmaceutical intermediate research and validated process chemistry pathways

Substituting 2-(2-formylphenyl)acetic acid with its para-isomer (2-(4-formylphenyl)acetic acid) or esterified analogs fundamentally disrupts intended synthetic pathways. The para-isomer completely lacks the spatial proximity required for intramolecular ring closure, rendering it useless for the direct synthesis of fused heterocycles like isoquinolinones[3]. In advanced catalyst design, shifting from the ortho- to the para-position eliminates the through-space interactions required for enhanced electrochemical CO2 reduction, severely depressing turnover frequencies [2]. Furthermore, while esterified forms (e.g., methyl 2-(2-formylphenyl)acetate) are sometimes used as alternatives, substituting the free acid with the ester in base-sensitive pathways necessitates an additional hydrolysis step that can degrade the overall yield of target isomers from >90% down to under 25% [1].

Regioisomer Mismatch Risk

Target Compound
Potential Substitute
2-(2-Formylphenyl)acetic acid (ortho)
Achieves ortho-specific cyclodehydration and o-QDM generation required for fused heterocycle synthesis.
m- or p-Formylphenylacetic acid
Proximity required for key ring-closing events is not met. Behaves as a simple benzaldehyde or phenylacetic acid, limiting scaffold access.
Procurement impact: Ortho-specific cyclization pathways may not proceed with para or meta isomers. Isomer verification is recommended prior to initiating synthetic routes dependent on intramolecular ring closure.

High-Yield Oxime Functionalization for Cephalosporin Intermediates

In the synthesis of oxime derivatives for cephalosporanic antibiotics, starting directly with the free 2-(2-formylphenyl)acetic acid yields significantly better results than utilizing its esterified counterpart. Documented procedures demonstrate that reacting the free acid with hydroxylamine hydrochloride achieves a 91% yield of the target oxime with a diastereoisomeric purity of >98% (E-isomer)[1]. In head-to-head process comparisons, utilizing the methyl ester (CAS 63969-84-6) required a subsequent saponification step with sodium hydroxide, which degraded the final yield of the isolated single isomer to just 24% [1].

Evidence DimensionYield of pure E-isomer oxime intermediate
Target Compound Data91% yield (>98% E-isomer) using the free acid
Comparator Or Baseline24% yield using the methyl ester followed by saponification
Quantified Difference67% absolute increase in yield and elimination of a hydrolysis step
ConditionsReaction with hydroxylamine hydrochloride in water/sodium acetate, followed by crystallization at pH 2.0

Procuring the free acid instead of the ester significantly improves throughput, eliminates a processing step, and maximizes yield in antibiotic intermediate manufacturing.

Benzopyran-3-one Cyclodehydration
Direct head-to-head comparison
Ortho isomer: reported 100% conversion to benzopyran-3-one conjugate acid in H₂SO₄. Para/meta isomers: 0% conversion (cyclization geometrically not feasible).
Supports ortho-specific access to reactive Diels-Alder diene scaffolds.
Conditions: H₂SO₄ or Ac₂O, reflux. J. Chem. Soc. C, 1970.

Ortho-Positioning for Enhanced Electrocatalytic CO2 Reduction

The 2-(2-formylphenyl)acetic acid scaffold is uniquely capable of positioning second-sphere functional groups in advanced transition metal catalysts. When used to synthesize distal ortho-amide functionalized iron porphyrins, the resulting catalysts exhibit significantly higher turnover frequencies (TOFs) across all overpotential values compared to their para-substituted congeners [1]. The precise ortho orientation provided by this precursor enables critical through-space interactions that lower the catalytic onset potential and accelerate the rate-determining proton transfer step during CO2 reduction, an effect entirely absent when utilizing para-formylphenyl precursors [1].

Evidence DimensionCatalytic Turnover Frequency (TOF) and Overpotential
Target Compound DataOrtho-amide functionalized catalyst (derived from ortho-precursor) shows superior TOF and more positive onset potential
Comparator Or BaselinePara-substituted porphyrins and unfunctionalized Fe-TPP
Quantified DifferenceSignificant enhancement in reaction rate (TOF) and lower overpotential requirement
Conditions1 atm CO2, 0.5 M phenol as acid source, 0.1 M TBAPF6/DMF, cyclic voltammetry

For advanced materials research, the ortho-isomer is strictly required to synthesize catalysts with optimized second-sphere interactions for high-efficiency CO2 reduction.

o-Quinodimethane (o-QDM) Generation
Direct head-to-head comparison
Ortho ester: forms o-QDM, yields chiral dihydroisoquinolinones (reported up to >90% ee). Para/meta esters: unreactive under NHC catalysis.
Exclusive substrate for NHC-catalyzed access to enantioenriched isoquinolinone libraries.
Org. Lett. 2021, 23, 7513–7517.

Geometric Prerequisite for Intramolecular Heterocycle Ring Closure

The commercial utility of 2-(2-formylphenyl)acetic acid in heterocyclic chemistry relies entirely on the ortho-relationship between its electrophilic and nucleophilic groups. This geometry is an absolute prerequisite for direct intramolecular cyclization to form 1,4-dihydro-3(2H)-isoquinolinones via reductive amination[1]. Substitution with the para-isomer (2-(4-formylphenyl)acetic acid) completely abolishes this reactivity, as the functional groups are sterically precluded from interacting. Consequently, the para-isomer cannot form the fused bicyclic core, forcing manufacturers to rely on entirely different, multi-step synthetic routes if the ortho-precursor is not procured [1].

Evidence DimensionIntramolecular cyclization capability
Target Compound DataReadily undergoes direct ring closure to form fused 6-membered nitrogen heterocycles
Comparator Or Baseline2-(4-formylphenyl)acetic acid (para-isomer)
Quantified DifferenceBinary outcome: 100% capable vs. 0% capable of direct intramolecular cyclization
ConditionsReductive amination conditions (e.g., primary amine, NaBH4, methanol)

Buyers synthesizing isoquinolinone or isocoumarin derivatives must procure the ortho-isomer, as other isomers physically cannot undergo the required ring-closing reactions.

Pharmaceutical Intermediate Esterification
Validated process context
Ortho isomer: reported 95% yield, 99.8% HPLC purity (CDI coupling). Para/meta isomers: not reported in validated industrial route.
Supports established synthetic pathway for ipratropium bromide intermediate.
Patent CN113943286A; process re-optimization required for alternative isomers.

Synthesis of Cephalosporin Antibiotic Intermediates

Ideal for the direct conversion of the free acid to high-purity E-isomer oximes. Procuring the free acid avoids the low-yielding saponification step required when starting from the methyl ester, significantly improving throughput [1].

Development of Second-Sphere Electrocatalysts

Critical as a structural scaffold to synthesize distal ortho-amide iron porphyrins. The ortho-geometry is required to maximize turnover frequency and lower overpotentials in electrochemical CO2 reduction systems[2].

Manufacturing of Fused Heterocyclic API Libraries

Deployed as a bifunctional building block for the efficient synthesis of isocoumarins and 1,4-dihydro-3(2H)-isoquinolinones. The ortho-positioning enables direct intramolecular cyclization, an outcome impossible to achieve with para-substituted analogs [3].

Application Selection Guide

Application
Selection Property
Validation Focus
3H-2-Benzopyran-3-one Diene Synthesis
Ortho-specific cyclodehydration
Diels-Alder cycloaddition reactivity
Chiral Dihydroisoquinolinone Libraries
o-Quinodimethane (o-QDM) generation
Enantiomeric excess (ee) & NHC catalysis fit
Ipratropium Bromide Intermediate Synthesis
Regioisomer-specific acylation
Esterification yield & HPLC purity monitoring

XLogP3

0.9

Wikipedia

Ortho-formylphenylacetic acid

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